Physicochemical Differentiation vs. Close Analogs
3-(2-Methylbenzyl)piperidine exhibits a calculated partition coefficient (cLogP) of 2.9 and a topological polar surface area (TPSA) of 12.03 Ų, as predicted by standard cheminformatic models [1]. In comparison, its close analog 3-benzylpiperidine (lacking the methyl group) has a predicted cLogP of 2.3 [2] and a TPSA of 12.03 Ų, while the 4-substituted isomer, 4-(2-methylbenzyl)piperidine, is predicted to have a similar cLogP of 2.9 but a slightly different TPSA of 12.0 Ų . The presence and position of the methyl group on the benzyl ring directly modulates lipophilicity, a key determinant of membrane permeability and nonspecific protein binding in biological assays [3].
| Evidence Dimension | Calculated logP (Lipophilicity) |
|---|---|
| Target Compound Data | cLogP = 2.9 |
| Comparator Or Baseline | 3-Benzylpiperidine (cLogP = 2.3) / 4-(2-Methylbenzyl)piperidine (cLogP ~2.9) |
| Quantified Difference | ΔcLogP = +0.6 vs. unsubstituted benzyl analog |
| Conditions | Predicted by XLogP3 algorithm |
Why This Matters
This quantitative lipophilicity difference (ΔcLogP = +0.6) indicates that 3-(2-methylbenzyl)piperidine will have significantly higher membrane permeability than the unsubstituted analog, directly impacting its utility in cell-based assays and in vivo probe development.
- [1] MolAid. (2025). 3-(2-Methylbenzyl)piperidine. Retrieved from https://www.molaid.com/compound/955314-92-8 View Source
- [2] ChemSpider. (2025). 3-Benzylpiperidine. CSID: 10302. Retrieved from http://legacy.chemspider.com/Chemical-Structure.10302.html View Source
- [3] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
